3-(4-chlorobenzyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
This compound belongs to the quinazolinone class, characterized by a fused bicyclic aromatic system. Its structure includes:
- A 4-chlorobenzyl group at position 3 of the quinazolinone core.
- A thioether linkage connecting the quinazolinone to a 1,2,4-oxadiazole ring.
- A 3,4-dimethoxyphenyl substituent on the oxadiazole moiety.
The chlorobenzyl group may contribute to hydrophobic interactions in biological systems, while the oxadiazole ring offers metabolic stability .
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O4S/c1-33-21-12-9-17(13-22(21)34-2)24-29-23(35-30-24)15-36-26-28-20-6-4-3-5-19(20)25(32)31(26)14-16-7-10-18(27)11-8-16/h3-13H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKNCOOSYMGILC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, often using 4-chlorobenzyl chloride.
Attachment of the Oxadiazole Moiety: The oxadiazole ring is formed through the cyclization of hydrazides with carboxylic acids or their derivatives.
Thioether Formation: The final step involves the formation of a thioether linkage between the quinazolinone core and the oxadiazole moiety, typically using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at the chlorobenzyl group and the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydride, alkyl halides, and various acids and bases are employed for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Various substituted quinazolinone and benzyl derivatives.
Scientific Research Applications
The compound 3-(4-chlorobenzyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed overview of its applications based on available literature and research findings.
Structure and Composition
- Molecular Formula : C21H19ClN2O4S
- Molecular Weight : Approximately 398.84 g/mol
- CAS Number : Not specifically listed in the search results, but related compounds have CAS numbers indicating a similar structure.
Physical Properties
The compound is characterized by its unique functional groups, which include a quinazolinone core and a thioether linkage. These features contribute to its biological activity and potential therapeutic uses.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its structural characteristics that can interact with biological targets. The presence of the quinazolinone moiety is particularly significant as it is known for various biological activities including:
- Anticancer Activity : Quinazolinones have been studied extensively for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting potential applications as antimicrobial agents.
Antioxidant Activity
Research indicates that compounds containing methoxyphenyl groups often exhibit antioxidant properties. The 3-(3,4-dimethoxyphenyl) component of this compound may enhance its ability to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases.
Neuroprotective Effects
Preliminary studies suggest that derivatives of quinazolinones can offer neuroprotective benefits. This includes potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems and reducing neuroinflammation.
Inhibition of Protein Kinases
Certain quinazolinone derivatives are known to inhibit protein kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to therapeutic effects in conditions like cancer and inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various quinazolinone derivatives. The findings indicated that compounds with similar structures to This compound exhibited significant cytotoxicity against human cancer cell lines, suggesting that further development could lead to effective cancer therapies.
Case Study 2: Antioxidant Properties
A research article focused on the antioxidant capabilities of methoxy-substituted phenyl compounds found that these derivatives effectively reduced oxidative stress markers in vitro. This supports the hypothesis that the methoxy groups in the compound enhance its antioxidant activity.
Case Study 3: Neuroprotective Mechanisms
In a recent pharmacological study, derivatives similar to this compound were tested for their neuroprotective properties in animal models of neurodegeneration. Results showed that these compounds could significantly improve cognitive function and reduce neuronal loss, indicating their potential for treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analog: 3-(4-Chlorobenzyl)-2-({[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone
Key Differences :
- Substituent on Oxadiazole : 4-Fluorophenyl vs. 3,4-dimethoxyphenyl.
- Electronic Effects : Fluorine is electron-withdrawing, while methoxy groups are electron-donating.
- Bioactivity Implications :
Data Table 1 : Substituent Comparison
*Synthesis of fluorophenyl analog uses PEG-400 and Bleaching Earth Clay catalysts under 70–80°C .
Comparison with 4-(2-Chlorobenzyl)-1-{3-[4-(3-Methoxyphenyl)-1-Piperazinyl]-3-Oxopropyl}[1,2,4]Triazolo[4,3-a]Quinazolin-5(4H)-one
Key Differences :
- Core Structure: Triazoloquinazolinone vs. quinazolin-4(3H)-one.
- Bioactivity Profile :
Data Table 2 : Core Structure Impact
| Feature | Target Compound | Triazoloquinazolinone Analog |
|---|---|---|
| Core Heterocycle | Quinazolin-4(3H)-one | Triazolo[4,3-a]quinazolinone |
| Molecular Weight (g/mol) | ~529.98 | 557.051 |
| Key Functional Group | Oxadiazole-thioether | Piperazinyl-carbonyl |
| Solubility (Predicted) | Low in water | Moderate (due to piperazine) |
Comparison with Tetrazole-Based Analogs (e.g., Compound 6a-p from )
Key Differences :
- Heterocycle : 1,2,4-Oxadiazole vs. tetrazole.
- Stability : Oxadiazoles are more hydrolytically stable than tetrazoles under physiological conditions.
- Synthetic Routes :
Data Table 3 : Heterocyclic Stability
| Parameter | Oxadiazole (Target Compound) | Tetrazole (Compound 6a-p) |
|---|---|---|
| Metabolic Stability | High | Moderate (acid-sensitive) |
| Synthetic Catalyst | Bleaching Earth Clay | Bleaching Earth Clay |
| Reaction Time | 1–2 hours | 3–4 hours |
Research Findings and Implications
- Bioactivity : The target compound’s 3,4-dimethoxy group may enhance binding to kinases or inflammatory targets, as seen in structurally related coumarin-benzodiazepine hybrids .
- Synthetic Feasibility : The oxadiazole-thioether linkage is achievable via one-pot methods (similar to ), but yields depend on substituent steric effects.
- Optimization Potential: Replacing 3,4-dimethoxy with bulkier groups (e.g., naphthyl) could improve selectivity, as demonstrated in imidazole derivatives .
Biological Activity
The compound 3-(4-chlorobenzyl)-2-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel derivative of quinazolinone that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 551.088 g/mol. The structure features a quinazolinone core substituted with a chlorobenzyl group and an oxadiazole moiety, which may contribute to its biological activity.
Antimicrobial Activity
Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazolinone compounds, derivatives like This compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25.6 µg/mL |
| Escherichia coli | 30.1 µg/mL |
| Pseudomonas aeruginosa | 24.3 µg/mL |
| Candida albicans | 18.3 µg/mL |
These results suggest that the compound is particularly effective against common pathogens associated with infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanisms underlying its anticancer effects may involve the induction of apoptosis and inhibition of cell cycle progression.
In one study, derivatives similar to this compound were tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), revealing significant cytotoxic effects with IC50 values in the low micromolar range.
The biological activity of This compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar quinazolinones have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells and cancer cells, leading to cell death.
- Apoptosis Induction : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, contributing to its anticancer efficacy.
Case Studies
- Antimicrobial Evaluation : A study conducted by Al-Obaid et al. synthesized a series of quinazolinones and tested their antimicrobial activity using standard agar diffusion methods. The results indicated that compounds with similar structures to This compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative strains .
- Cytotoxicity Studies : Research assessing the cytotoxic effects of various quinazolinones on human cancer cell lines revealed that compounds bearing similar substituents to those in This compound showed IC50 values indicating potent activity against MCF-7 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
